Glycerol-d8
Overview
Description
This compound is represented by the molecular formula (DOCD2)2CDOD and has a molecular weight of 100.14 g/mol . Deuterated compounds like glycerol-d8 are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Glycerol-d8, also known as 1,2,3-Propanetriol-d8, is a deuterium-labeled form of glycerol . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the enzymes involved in the glycerol metabolic pathway, such as glycerol kinase and glycerol 3-phosphate dehydrogenase .
Mode of Action
This compound interacts with its targets by being incorporated into the metabolic pathways where regular glycerol would be used. The deuterium labeling allows for tracking of the compound through these pathways . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .
Biochemical Pathways
This compound is involved in the same biochemical pathways as glycerol. These include the glycerolipid metabolism pathway and the glycolysis pathway . In these pathways, this compound is converted to glycerol 3-phosphate by glycerol kinase. Glycerol 3-phosphate is then further metabolized by glycerol 3-phosphate dehydrogenase .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of glycerol. The labeling does allow for more precise tracking of the compound, which can provide valuable information about its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a metabolic tracer. By being incorporated into metabolic pathways, it allows for the tracking of these pathways and the study of their function . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its conversion to glycerol 3-phosphate can be affected by the availability of the necessary enzymes and cofactors . Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol-d8 can be synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved by reacting glycerol with deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
Glycerol-d8 undergoes similar chemical reactions as non-deuterated glycerol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, providing valuable insights into reaction pathways.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deuterated derivatives of glycerol, such as deuterated glyceraldehyde, deuterated dihydroxyacetone, and deuterated propanediol .
Scientific Research Applications
Glycerol-d8 is extensively used in scientific research due to its unique properties. Some of the key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This compound is used as a solvent and internal standard in NMR spectroscopy to study molecular structures and dynamics.
Metabolomics and Proteomics: It serves as a stable isotope-labeled compound in metabolomics and proteomics studies to trace metabolic pathways and protein interactions.
Biomolecular Research: This compound is used to stabilize proteins and enzymes in solution, aiding in the study of their structure and function.
Pharmaceutical Research: It is employed in drug development and formulation studies to understand the behavior of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Glycerol (1,2,3-Propanetriol): The non-deuterated form of glycerol, commonly used in various industrial and research applications.
Ethylene Glycol (1,2-Ethanediol): A dihydroxy alcohol used as an antifreeze and in the production of polyester fibers.
Propylene Glycol (1,2-Propanediol): A dihydroxy alcohol used as a solvent and in food and pharmaceutical industries.
Uniqueness of Glycerol-d8
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms enhance the resolution and sensitivity of NMR spectra, making it easier to study complex molecular structures and interactions .
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-YHPVEMKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481899 | |
Record name | Glycerol-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-17-9 | |
Record name | 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7325-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is glycerol-d8 often used in Nuclear Magnetic Resonance (NMR) spectroscopy?
A1: this compound exhibits several properties that make it ideal for NMR studies:
- High Viscosity: Its viscous nature slows down molecular tumbling in solution, promoting spin diffusion and enhancing spectral resolution, especially for complex mixtures. [, , ]
- Deuteration: The replacement of exchangeable protons with deuterium minimizes solvent signal interference, improving the signal-to-noise ratio for the target molecule. [, , ]
- Solvent Properties: It readily dissolves both polar and apolar compounds, making it versatile for analyzing diverse mixtures. []
Q2: How does this compound contribute to studying molecular dynamics in NMR?
A2: Researchers utilize this compound to manipulate molecular motions and investigate their impact on NMR observables. For instance, in studies of perdeuterated villin headpiece subdomain, adding this compound increased solvent viscosity, effectively separating the timescales of internal protein motion and overall tumbling. This separation allowed for a clearer analysis of methyl group dynamics within the protein. []
Q3: Can you provide an example of how this compound aids in studying specific molecular interactions using NMR?
A3: One study explored the interaction of a Gadolinium (Gd(III)) complex with various small molecules in a viscous this compound/D2O solution using NMR. By measuring the paramagnetic relaxation enhancement of the small molecule's protons due to the Gd(III) complex, researchers were able to determine the outer-sphere dipolar time correlation function, providing valuable insights into the dynamics of their interaction. []
Q4: Beyond its role as a solvent, how else is this compound employed in research?
A4: this compound serves as a crucial component in Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR. It acts as a cryoprotectant, preventing ice crystal formation that can disrupt the homogeneous glass necessary for efficient polarization transfer. [, ]
Q5: Are there alternative approaches to using this compound in DNP NMR?
A5: Recent research demonstrates that high concentrations of electrolytes like sodium chloride (NaCl) or lithium chloride (LiCl) in water can achieve comparable DNP enhancements without this compound. These electrolytes disrupt ice crystallization, offering a potential alternative for specific DNP applications. []
Q6: How is this compound used in synthesizing labeled compounds for biological studies?
A6: this compound serves as a starting material for producing deuterium-labeled biomolecules. For instance, researchers synthesized ribose-3,4,5,5’-d4 from this compound and subsequently used it to enzymatically produce deuterated ATP, GTP, UTP, and CTP. These labeled nucleotides found application in NMR studies of RNA structure and dynamics. []
Q7: Can this compound be used to produce deuterated carbon sources for protein expression?
A7: While this compound itself is a common deuterated carbon source, research explored using Escherichia coli strains evolved to utilize pyruvate as a carbon source. This enabled the production of deuterated proteins using in-house synthesized sodium pyruvate-d3, providing a potentially cost-effective alternative for large-scale protein deuteration. []
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